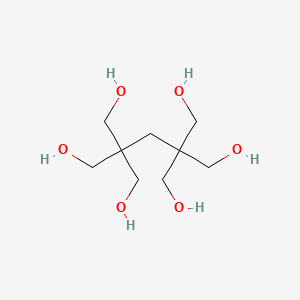
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O6. It is a polyol, specifically a tetrol, meaning it has four hydroxyl (–OH) groups. This compound is a white solid and is used as a building block in various chemical syntheses and industrial applications .
Preparation Methods
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be synthesized through a base-catalyzed multiple-addition reaction. The process involves the reaction of acetaldehyde with three equivalents of formaldehyde to form an intermediate compound, which then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product along with formate ion . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyfunctionalized compounds, including polymers and resins.
Biology: The compound is utilized in the preparation of biologically active molecules and as a stabilizer in various biochemical assays.
Medicine: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. These hydrogen bonds can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in pharmaceuticals or industrial processes .
Comparison with Similar Compounds
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be compared with other similar polyols, such as:
Pentaerythritol: Another tetrol with the formula C(CH2OH)4, used in the production of explosives, plastics, and paints.
Neopentyl glycol: A diol with the formula C5H12O2, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with the formula C6H14O3, used in the production of alkyd resins and coatings.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and properties compared to other polyols .
Properties
CAS No. |
151898-57-6 |
|---|---|
Molecular Formula |
C9H20O6 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,2,4,4-tetrakis(hydroxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O6/c10-2-8(3-11,4-12)1-9(5-13,6-14)7-15/h10-15H,1-7H2 |
InChI Key |
UZQLWFGBWZLPQL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)CO)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




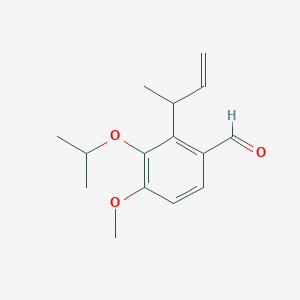
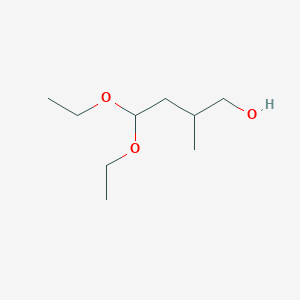
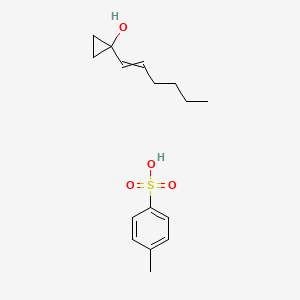
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
phenylsilane](/img/structure/B15163526.png)
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
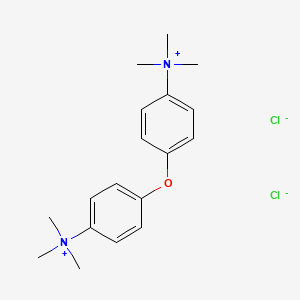
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
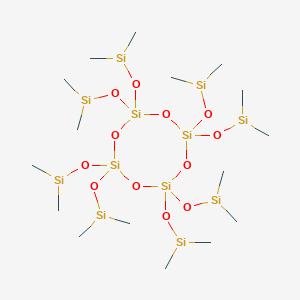
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
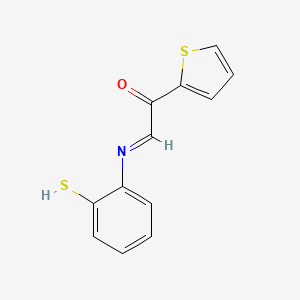
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
